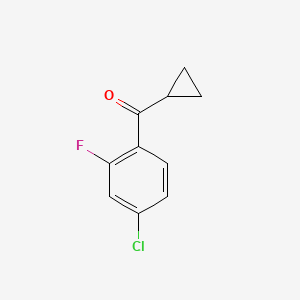

4-Chloro-2-fluorophenyl cyclopropyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chloro-2-fluorophenyl cyclopropyl ketone” is a chemical compound with the molecular formula C10H8ClFO . It is also known as "(2-chloro-4-fluorophenyl)(cyclopropyl)methanone" . The compound is used in various chemical reactions and has potential applications in different fields of chemistry .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2-fluorophenyl cyclopropyl ketone” consists of a cyclopropyl group attached to a ketone group, which is further connected to a phenyl ring. The phenyl ring is substituted with a chlorine atom at the 4th position and a fluorine atom at the 2nd position .Applications De Recherche Scientifique

Synthesis Techniques and Reactions

4-Chlorophenyl cyclopropyl ketone is synthesized using acylation and cyclization, starting with 4-chlorobutyryl chloride and chlorobenzene. This process yields an intermediate for flucycloxuron, an insecticide, in a "one-pot" reaction with an impressive yield of 70.6% (Gao Xue-yan, 2011).

The preparation of cyclopropyl methyl ketone from 1-chloro-4-pentanone and potassium hydroxide demonstrates a high yield method, indicative of the compound's potential in various synthetic applications (A. Meshcheryakov & V. G. Glukhovtsev, 1959).

Chemical Properties and Interactions

1-Alkenyl cyclopropyl ketones, when activated by certain substituents, can undergo acid-catalyzed ring enlargement, leading to the production of cyclopentanone or cyclohexenone derivatives. This showcases the compound's versatility in chemical transformations (O. Tsuge, S. Kanemasa, T. Otsuka & Toshiro Suzuki, 1988).

The use of doubly activated cyclopropanes as precursors for the synthesis of functionalized pyrroles highlights the reactivity of such compounds under specific conditions (Ryan P. Wurz & A. Charette, 2005).

Application in Polymer Science

- Polyaryletherketones, synthesized from bis-4-halogenophenyl ketones, demonstrate the potential of 4-Chloro-2-fluorophenyl cyclopropyl ketone in the production of high molecular weight, crystalline polymers (T. E. Attwood, P. C. Dawson, J. Freeman, L. Hoy, J. Rose & P. A. Staniland, 1981).

Propriétés

IUPAC Name |

(4-chloro-2-fluorophenyl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFO/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKWPFIGAHBKIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C=C(C=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642505 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-fluorophenyl cyclopropyl ketone | |

CAS RN |

898790-24-4 |

Source

|

| Record name | (4-Chloro-2-fluorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.